molecular formula C9H13N3OS B13435718 (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide

Cat. No.: B13435718
M. Wt: 211.29 g/mol
InChI Key: QXKCTWPNUINDQK-LURJTMIESA-N
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Description

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the benzothiazole derivative with ammonia or an amine under suitable conditions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative. This can be achieved by reacting the amino compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

    Condensation: Aldehydes or ketones can be used in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

    Condensation: Larger heterocyclic compounds.

Scientific Research Applications

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Similar structure but contains a thiophene ring instead of a thiazole ring.

    2-Amino-4,5,6,7-tetrahydrobenzo[d]selenophene: Similar structure but contains a selenophene ring instead of a thiazole ring.

    4,5,6,7-Tetrahydrobenzo[d]thiazole: Lacks the amino and acetamide groups.

Uniqueness

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)/t6-/m0/s1

InChI Key

QXKCTWPNUINDQK-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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